N1-phenyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-phenyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thiophene ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This may involve the use of reagents such as sodium borohydride for reduction and acylation reactions to introduce the desired substituents.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.
Formation of the Oxalamide Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-phenyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N1-phenyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used in studies investigating the interaction of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of N1-phenyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N1,N2-bis(thiophen-2-ylmethyl)oxalamide: Similar structure but lacks the piperidine and phenyl groups.
N1-phenethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide: Similar but with a phenethyl group instead of a phenyl group.
Uniqueness
N1-phenyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the piperidine ring, thiophene ring, and phenyl group in a single molecule allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
N'-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-18(19(24)21-16-5-2-1-3-6-16)20-13-15-8-10-22(11-9-15)14-17-7-4-12-25-17/h1-7,12,15H,8-11,13-14H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHVIQLJKXWPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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